2-Hydroxy-4-(thiophen-2-yl)benzaldehyde
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Overview
Description
2-Hydroxy-4-(thiophen-2-yl)benzaldehyde is an organic compound that features a benzaldehyde moiety substituted with a hydroxy group at the 2-position and a thiophene ring at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-4-(thiophen-2-yl)benzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-hydroxybenzaldehyde and thiophene-2-carbaldehyde.
Condensation Reaction: The key step involves a condensation reaction between 2-hydroxybenzaldehyde and thiophene-2-carbaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions.
Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-4-(thiophen-2-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride for ether formation.
Major Products Formed
Oxidation: 2-Hydroxy-4-(thiophen-2-yl)benzoic acid.
Reduction: 2-Hydroxy-4-(thiophen-2-yl)benzyl alcohol.
Substitution: 2-Alkoxy-4-(thiophen-2-yl)benzaldehyde.
Scientific Research Applications
2-Hydroxy-4-(thiophen-2-yl)benzaldehyde has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of various bioactive molecules with potential therapeutic properties, including anti-inflammatory and antimicrobial agents.
Material Science: The compound is used in the development of organic semiconductors and light-emitting diodes (OLEDs) due to its unique electronic properties.
Biological Studies: It is employed in the study of enzyme inhibition and protein-ligand interactions.
Industrial Applications: The compound is used in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-Hydroxy-4-(thiophen-2-yl)benzaldehyde depends on its specific application:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity.
Antimicrobial Activity: It can disrupt microbial cell membranes or interfere with essential metabolic pathways, leading to cell death.
Electronic Properties: In material science, the compound’s electronic properties are utilized in the design of organic semiconductors and OLEDs.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-4-(furan-2-yl)benzaldehyde: Similar structure but with a furan ring instead of a thiophene ring.
2-Hydroxy-4-(pyridin-2-yl)benzaldehyde: Contains a pyridine ring instead of a thiophene ring.
2-Hydroxy-4-(phenyl)benzaldehyde: Features a phenyl ring instead of a thiophene ring.
Uniqueness
2-Hydroxy-4-(thiophen-2-yl)benzaldehyde is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This makes it particularly valuable in applications requiring specific electronic characteristics, such as in organic semiconductors and OLEDs.
Properties
IUPAC Name |
2-hydroxy-4-thiophen-2-ylbenzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O2S/c12-7-9-4-3-8(6-10(9)13)11-2-1-5-14-11/h1-7,13H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DONIXIPUQCVIBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=C(C=C2)C=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50685023 |
Source
|
Record name | 2-Hydroxy-4-(thiophen-2-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50685023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1118519-87-1 |
Source
|
Record name | 2-Hydroxy-4-(thiophen-2-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50685023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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